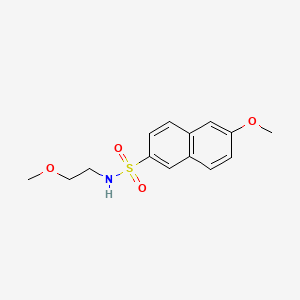
Reactive Brown 18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactive Brown 18 is a synthetic dye commonly used in the textile industry for dyeing cellulosic fibers such as cotton. It is known for its excellent fastness properties, which include resistance to washing, light, and perspiration. The compound is part of the reactive dye class, which forms covalent bonds with the substrate, ensuring high durability and color retention.
準備方法
Synthetic Routes and Reaction Conditions
Reactive Brown 18 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often include acidic or basic environments, controlled temperatures, and specific reaction times to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of Reactive Brown 18 involves large-scale chemical reactors where the diazotization and coupling reactions are carried out. The process is monitored for parameters such as pH, temperature, and reaction time to ensure consistency and quality. Post-reaction, the dye is purified through filtration, washing, and drying processes before being formulated into a usable product.
化学反応の分析
Types of Reactions
Reactive Brown 18 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler aromatic compounds.
Substitution: The dye can participate in substitution reactions where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce simpler aromatic amines.
科学的研究の応用
Reactive Brown 18 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in wastewater treatment processes to study the degradation of synthetic dyes.
作用機序
The mechanism by which Reactive Brown 18 exerts its effects involves the formation of covalent bonds with nucleophilic sites on the substrate. This interaction is facilitated by the reactive groups present in the dye, which undergo nucleophilic substitution reactions with hydroxyl or amino groups on the fibers. The resulting covalent bonds ensure high fastness properties and durability.
類似化合物との比較
Similar Compounds
- Reactive Black 5
- Reactive Blue 19
- Reactive Red 120
Comparison
Reactive Brown 18 is unique in its shade and fastness properties compared to other reactive dyes. While Reactive Black 5 and Reactive Blue 19 offer different color profiles, Reactive Brown 18 is specifically chosen for its brown hue and excellent resistance to washing and light. Its chemical structure and reactive groups also differ, providing distinct reactivity and application characteristics.
特性
CAS番号 |
12225-73-9 |
|---|---|
分子式 |
C6H8N2O3 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



